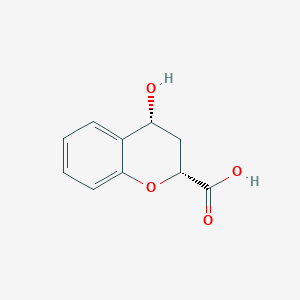

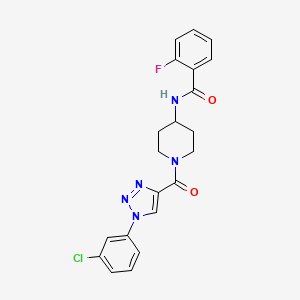

![molecular formula C14H11F2NO2 B2519599 1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide CAS No. 1164512-55-3](/img/structure/B2519599.png)

1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel fluorinated aromatic diamines and their derivatives is a common theme in the provided papers. For instance, the synthesis of a novel diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), is described as involving the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with iron and hydrochloric acid . Another paper discusses the synthesis of bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide, which is then used to prepare a series of fluorinated polyimides with various aromatic dianhydrides . These syntheses highlight the use of fluorinated compounds to enhance the properties of polyimides, such as solubility and thermal stability.

Molecular Structure Analysis

The molecular structure of (E)-N-[4-bromo-2-(trifluoromethoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine was determined using X-ray single-crystal determination and compared with density functional theory (DFT) calculations. The DFT/B3LYP method with the 6-311++G(d,p) basis set was found to reproduce the crystal structure well, and the calculated frequencies showed good agreement with experimental values . This indicates that DFT calculations are reliable for predicting the molecular structure of similar compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide. However, the synthesis processes described for related compounds involve reactions such as coupling and reduction, which are typical in the formation of aromatic diamines and their derivatives . These reactions are crucial for creating the desired molecular structures with specific functional groups that impart the necessary properties to the final compounds.

Physical and Chemical Properties Analysis

The fluorinated polyimides synthesized from the novel diamines exhibit high glass transition temperatures, excellent thermal stability, and good solubility in common organic solvents . These properties are highly desirable for materials used in high-temperature applications. The solubility in polar organic solvents and low boiling point organic solvents is particularly noteworthy, as it allows for easier processing and application of the polyimides . Additionally, the non-linear optical properties of the synthesized Schiff base compound, as indicated by its non-zero first hyperpolarizability value, suggest potential applications in second-order non-linear optics .

Aplicaciones Científicas De Investigación

Environmental Remediation and Energy Applications

Graphene oxide (GO) and its derivatives are highlighted for their unique structure and physicochemical properties, making them highly relevant for environmental remediation, particularly in the adsorption of radionuclides from aqueous systems. The preparation of GO-based materials and their efficacy in radionuclide sorption, underscored by kinetic and thermodynamic analyses, suggest their potential for removing hazardous substances from water (Shujun Yu et al., 2015). This area of application is crucial for mitigating pollution and protecting environmental health.

Advanced Material Science

Metal oxides, owing to their remarkable mechanical, chemical, electrical, and optical properties, find extensive use in a range of applications. These include thermoelectric power generation, where their high Seebeck coefficient and thermal stability are particularly advantageous. The development and doping strategies of metal oxides for enhanced electrical properties highlight their significance in not only thermoelectric applications but also in solar cells, sensors, transistors, and optoelectronic devices (Yining Feng et al., 2018).

Water/Wastewater Treatment

Nanosized metal oxides (NMOs) are explored for their high surface area and affinity for heavy metal adsorption from aqueous systems, demonstrating their importance in water and wastewater treatment. The synthesis, physicochemical properties, and adsorption characteristics of NMOs, including their application in removing heavy metals, are extensively reviewed, pointing towards the need for the development of more efficient, cost-effective, and environmentally friendly materials (Ming Hua et al., 2012).

Photocatalysis

The role of metal oxides in photocatalytic water splitting, aimed at hydrogen production, is critically reviewed. The survey covers oxides of metals with d^0 and d^10 electronic configurations, highlighting their potential in contributing to a sustainable energy future through solar hydrogen production. This encompasses a broad spectrum of photocatalyst materials, including metal sulfides and nitrides, emphasizing the need for further research in optimizing photocatalytic performances for energy applications (A. Kudo & Y. Miseki, 2009).

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-14(16)19-13-8-6-11(7-9-13)10-17(18)12-4-2-1-3-5-12/h1-10,14H/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKRTIYHUBSJSN-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-(difluoromethoxy)benzylidene)aniline oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)

![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)

![2-[(4-Isopropylphenoxy)methyl]benzenecarboxylic acid](/img/structure/B2519528.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)